molecular formula C26H24Cl4N6O2Zn B15179219 zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride CAS No. 59597-61-4

zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride

Cat. No.: B15179219
CAS No.: 59597-61-4
M. Wt: 659.7 g/mol
InChI Key: JUCAYNIPPQKYEA-UHFFFAOYSA-J
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Description

Zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C26H24Cl4N6O2Zn and a molecular weight of 659.7 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with two 4-(4-methoxyanilino)benzenediazonium cations and four chloride anions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride typically involves the diazotization of 4-(4-methoxyanilino)aniline followed by the reaction with zinc chloride. The reaction conditions often include:

    Temperature: The diazotization reaction is usually carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

    Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) are commonly used for the diazotization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization reactors with precise temperature control and automated reagent addition systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride can undergo various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH).

    Coupling Reactions: These reactions typically require an alkaline medium and are carried out at room temperature.

Major Products Formed

    Substitution Reactions: Products include various substituted aromatic compounds depending on the nucleophile used.

    Coupling Reactions: Azo dyes with vibrant colors are the major products.

Scientific Research Applications

Zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in biochemical assays and as a labeling reagent for proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride involves its ability to form stable complexes with various substrates. The diazonium group can undergo electrophilic substitution reactions, making it a versatile reagent in organic synthesis. The zinc ion plays a crucial role in stabilizing the diazonium cation and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Zinc;4-(4-aminophenyl)benzenediazonium;tetrachloride
  • Zinc;4-(4-hydroxyanilino)benzenediazonium;tetrachloride
  • Zinc;4-(4-chloroanilino)benzenediazonium;tetrachloride

Uniqueness

Zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. This functional group can also affect the electronic properties of the compound, making it distinct from its analogs .

Properties

CAS No.

59597-61-4

Molecular Formula

C26H24Cl4N6O2Zn

Molecular Weight

659.7 g/mol

IUPAC Name

zinc;4-(4-methoxyanilino)benzenediazonium;tetrachloride

InChI

InChI=1S/2C13H12N3O.4ClH.Zn/c2*1-17-13-8-6-11(7-9-13)15-10-2-4-12(16-14)5-3-10;;;;;/h2*2-9,15H,1H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

JUCAYNIPPQKYEA-UHFFFAOYSA-J

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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